molecular formula C8H7ClN4 B2873097 2-Chloro-4-hydrazinyl-1,8-naphthyridine CAS No. 2091037-05-5

2-Chloro-4-hydrazinyl-1,8-naphthyridine

Cat. No. B2873097
CAS RN: 2091037-05-5
M. Wt: 194.62
InChI Key: CKBSHWDTUUOFHA-UHFFFAOYSA-N
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Description

“2-Chloro-4-hydrazinyl-1,8-naphthyridine” is a chemical compound with the molecular formula C8H7ClN4. Its molecular weight is 194.62 . It is also known by the IUPAC name "(2-chloro-1,8-naphthyridin-4-yl)hydrazine".


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13).


Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 408.5±45.0 °C. The predicted density is 1.513±0.06 g/cm3 . The pKa value is predicted to be 5.20±0.30 .

Scientific Research Applications

Synthesis of Complex Molecular Structures

Research has been conducted on the synthesis of complex molecular structures using 2-Chloro-4-hydrazinyl-1,8-naphthyridine derivatives. For instance, the compound has been involved in the synthesis of 1,2,4-Triazolo[4,3-a][1,8]naphthyridines, showcasing its utility in creating compounds with potential biological activities (Mogilaiah & Chowdary, 2002). Furthermore, the development of 1,8-naphthyridine-based ligands for Ru(II) complexes indicates its significance in constructing bridging ligands with potential applications in catalysis and materials science (Singh & Thummel, 2009).

Antimicrobial Applications

Several studies have explored the antimicrobial properties of this compound derivatives. For instance, the synthesis and antibacterial activity of 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles have been investigated, highlighting the compound's role in creating antibacterial agents (Mogilaiah, Vidya, Kavitha, & Kumar, 2009). This research signifies the potential of this compound derivatives in developing new antimicrobial agents.

Photoluminescent Properties

The study of photoluminescent properties in derivatives of this compound has also been a subject of interest. For example, the synthesis and structural characterization of certain complexes have revealed their photoluminescent properties, indicating potential applications in optical materials and sensors (Zuo, Fu, Che, & Cheung, 2003).

Antitumor Activities

Additionally, the exploration of antitumor activities of novel functionalized 1,8-naphthyridine derivatives demonstrates the compound's potential in medicinal chemistry. Efficient synthesis methods have been developed for these derivatives, with several compounds showing promising antiproliferative properties in vitro against cancer cells (Fu et al., 2015).

Future Directions

The synthesis of 1,8-naphthyridines, including “2-Chloro-4-hydrazinyl-1,8-naphthyridine”, is an active area of research due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

properties

IUPAC Name

(2-chloro-1,8-naphthyridin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-7-4-6(13-10)5-2-1-3-11-8(5)12-7/h1-4H,10H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSHWDTUUOFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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